molecular formula C21H18N2O2 B2811110 [4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol CAS No. 2413874-52-7

[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol

Cat. No.: B2811110
CAS No.: 2413874-52-7
M. Wt: 330.387
InChI Key: HERMYHUSWQMBLR-UHFFFAOYSA-N
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Description

“[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol” is a chemical compound with the CAS Number: 2413874-52-7 . It has a molecular weight of 330.39 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18N2O2/c1-14-20(17-5-3-2-4-6-17)23-21(22-14)19-12-11-18(25-19)16-9-7-15(13-24)8-10-16/h2-12,24H,13H2,1H3,(H,22,23) . This indicates that the compound contains 21 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • A study by Ravula et al. (2016) explored the synthesis and biological evaluation of novel pyrazoline derivatives, including compounds structurally similar to 4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol. These compounds were evaluated for anti-inflammatory and antibacterial activities, suggesting potential pharmacological applications. The study highlighted the benefits of microwave irradiation methods in synthesis for higher yields and environmental friendliness (Ravula et al., 2016).
  • Reaction Studies :

    • Yudina et al. (2011) investigated the reactions of a similar compound, leading to the formation of a complex structure confirmed by X-ray diffraction studies. This study provides insights into the chemical behavior of imidazole-based compounds under specific conditions (Yudina et al., 2011).
  • Corrosion Inhibition :

    • A 2021 study by Costa et al. examined the use of imidazole and its derivatives, including a compound similar to the one , as corrosion inhibitors for carbon steel in acidic medium. This study highlights the potential application in protecting materials against corrosion (Costa et al., 2021).
  • Antiprotozoal Agents :

    • Ismail et al. (2004) synthesized a series of imidazo[1,2-a]pyridines, including compounds structurally related to the compound , and evaluated them as antiprotozoal agents. This research contributes to the development of new treatments for protozoal infections (Ismail et al., 2004).
  • Molecular Docking and Biological Activity :

    • Research by Gaynor et al. (2023) involved the preparation of a compound structurally similar to 4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol. This compound has potential as a precursor for biomimetic chelating ligands, indicating its relevance in molecular docking studies and potential biological applications (Gaynor et al., 2023).

Mechanism of Action

Properties

IUPAC Name

[4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-20(17-5-3-2-4-6-17)23-21(22-14)19-12-11-18(25-19)16-9-7-15(13-24)8-10-16/h2-12,24H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERMYHUSWQMBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=C(C=C3)CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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